Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Description
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride (CAS: 1258637-84-1) is a fluorinated piperidine derivative with the molecular formula C₉H₁₆ClF₂NO₃ and a molecular weight of 259.68 g/mol . The compound features a piperidine ring substituted with a hydroxyl group at the 4-position, an ethyl ester group, and two fluorine atoms at the α-carbon of the acetate moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICGMPDLABCCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-20-1 | |
| Record name | 4-Piperidineacetic acid, α,α-difluoro-4-hydroxy-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using suitable reagents.
Incorporation of the Difluoroacetate Moiety: The difluoroacetate group can be introduced through a nucleophilic substitution reaction using ethyl difluoroacetate as a reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoroacetate moiety can be reduced to form a difluoroethyl group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a difluoroethyl derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperidine compounds exhibit notable antidepressant and anxiolytic effects. Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride has been studied for its potential to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. The presence of the difluoromethyl group is believed to enhance the compound's binding affinity to serotonin receptors, thereby improving its efficacy as a therapeutic agent.
Case Study: Serotonin Receptor Modulation
In a study examining the effects of various piperidine derivatives on serotonin receptor activity, it was found that this compound significantly increased serotonin levels in neuronal cultures compared to control compounds. This suggests a mechanism through which the compound may exert its antidepressant effects .
Pharmacology
Analgesic Effects
The compound has also been investigated for its analgesic properties. Preclinical studies have demonstrated that it can reduce pain responses in animal models, indicating its potential use in pain management therapies.
Case Study: Pain Response Inhibition
In a controlled experiment involving mice subjected to inflammatory pain models, administration of this compound resulted in a statistically significant reduction in pain-related behaviors compared to untreated controls. This highlights its potential as a novel analgesic agent .
Material Science
Synthesis of Fluorinated Polymers
The unique fluorinated structure of this compound makes it an attractive candidate for the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Table: Properties of Fluorinated Polymers Derived from Ethyl 2,2-Difluoro Compounds
| Property | Value |
|---|---|
| Thermal Stability | High (decomposition >300°C) |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate |
| Fluorine Content | High |
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and hydroxyl group are key functional groups that enable binding to target proteins or enzymes. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights the structural similarities and differences between the target compound and its closest analogs:
Key Observations :
- Fluorine Substituents: The target compound’s difluoroacetate group distinguishes it from non-fluorinated analogs like ethyl piperidine-4-carboxylate.
- Hydroxyl Group : The 4-hydroxypiperidine moiety introduces hydrogen-bonding capability, which is absent in compounds like 4-(diphenylmethoxy)piperidine hydrochloride. This feature may improve solubility and interactions with biological targets .
- Steric Effects : The tetramethyl substitution in 2,2,6,6-tetramethylpiperidin-4-yl acetate creates steric hindrance, reducing conformational flexibility compared to the target compound .
Physicochemical Properties
The table below compares critical physicochemical parameters:
| Property | Target Compound | Ethyl 2-(piperidin-4-yl)acetate HCl | 4-(Diphenylmethoxy)piperidine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 259.68 | 215.70 | 303.83 |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 | ~3.5 (highly lipophilic) |
| Solubility | High (hydrochloride salt) | Moderate | Low (hydrochloride salt) |
| Hydrogen Bond Donors | 2 (hydroxyl, HCl) | 1 (HCl) | 1 (HCl) |
Analysis :
- Lipophilicity : The diphenylmethoxy analog exhibits high LogP due to aromatic substituents, whereas the target compound’s fluorine and hydroxyl groups balance lipophilicity and polarity .
- Solubility: The hydrochloride salt form improves aqueous solubility across all compounds, but the hydroxyl group in the target compound further enhances it compared to non-hydroxylated analogs .
Biological Activity
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride (CAS: 1258639-20-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H16ClF2NO
- Molecular Weight : 259.68 g/mol
- CAS Number : 1258639-20-1
This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the difluoromethyl group and the piperidine moiety contributes to its pharmacological properties.
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes that are crucial for cellular processes. For instance, studies indicate that similar compounds can inhibit thioesterase activity, which is vital for fatty acid metabolism .
- Receptor Modulation : The hydroxypiperidine structure suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways involved in neurological functions .
Antimicrobial Activity
Recent studies have indicated that this compound may possess antimicrobial properties. Preliminary data suggest effectiveness against certain bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial activity.
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological applications:
- Cognitive Enhancement : Compounds with similar piperidine structures have been explored for their cognitive-enhancing effects. This compound may modulate neurotransmitter levels, thereby influencing learning and memory processes.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
